molecular formula C12H22O4 B14284673 Decanoic acid, 9-(acetyloxy)- CAS No. 118448-87-6

Decanoic acid, 9-(acetyloxy)-

Katalognummer: B14284673
CAS-Nummer: 118448-87-6
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: ZGBRBBXWSHUHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanoic acid, 9-(acetyloxy)-, also known as 9-acetyloxydecanoic acid, is an organic compound belonging to the class of fatty acid esters. It is a derivative of decanoic acid, a medium-chain saturated fatty acid. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 9-(acetyloxy)- typically involves the esterification of decanoic acid with acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of decanoic acid, 9-(acetyloxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanoic acid and acetic anhydride into a reaction vessel equipped with a reflux condenser. The reaction mixture is heated and stirred continuously. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity decanoic acid, 9-(acetyloxy)-.

Analyse Chemischer Reaktionen

Types of Reactions: Decanoic acid, 9-(acetyloxy)- undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of decanoic acid and other oxidation products.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Decanoic acid and acetic acid.

    Oxidation: Decanoic acid and other oxidation products.

    Reduction: 9-hydroxydecanoic acid.

Wissenschaftliche Forschungsanwendungen

Decanoic acid, 9-(acetyloxy)- has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Decanoic acid, 9-(acetyloxy)- can be compared with other similar compounds, such as:

    Decanoic Acid: A medium-chain fatty acid with similar properties but lacking the acetyl group.

    Octanoic Acid: Another medium-chain fatty acid with a shorter carbon chain.

    Nonanoic Acid: A fatty acid with one less carbon atom than decanoic acid.

Uniqueness: Decanoic acid, 9-(acetyloxy)- is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, decanoic acid. This esterification enhances its solubility and makes it suitable for specific industrial and research applications.

Eigenschaften

CAS-Nummer

118448-87-6

Molekularformel

C12H22O4

Molekulargewicht

230.30 g/mol

IUPAC-Name

9-acetyloxydecanoic acid

InChI

InChI=1S/C12H22O4/c1-10(16-11(2)13)8-6-4-3-5-7-9-12(14)15/h10H,3-9H2,1-2H3,(H,14,15)

InChI-Schlüssel

ZGBRBBXWSHUHMK-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCCCCC(=O)O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.